1-Fluoro-4-iodobenzene

Catalog No.
S702255
CAS No.
352-34-1
M.F
C6H4FI
M. Wt
222 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-iodobenzene

CAS Number

352-34-1

Product Name

1-Fluoro-4-iodobenzene

IUPAC Name

1-fluoro-4-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222 g/mol

InChI

InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H

InChI Key

KGNQDBQYEBMPFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)I

solubility

7.49e-04 M

Canonical SMILES

C1=CC(=CC=C1F)I

The exact mass of the compound 1-Fluoro-4-iodobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.49e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Fluoro-4-iodobenzene (CAS 352-34-1) is a para-substituted aryl halide widely procured as a bifunctional building block in pharmaceutical and advanced materials synthesis. Its primary value for material selection lies in the quantifiable electronic and reactive differential between its two halogen substituents. The highly reactive C-I bond readily undergoes oxidative addition for transition-metal-catalyzed cross-couplings and rapid halogen-metal exchange, while the strongly electron-withdrawing C-F bond remains chemically inert under these standard conditions [1]. Crucially for industrial procurement and continuous manufacturing, it is a pumpable liquid at room temperature (melting point -27 °C), differentiating it from heavier solid analogs and simplifying bulk handling, dosing, and flow chemistry integration .

Attempting to substitute 1-fluoro-4-iodobenzene with structurally similar analogs like 1-chloro-4-iodobenzene, 1-bromo-4-iodobenzene, or 1,4-diiodobenzene introduces specific process liabilities. Symmetrical comparators like 1,4-diiodobenzene yield statistical mixtures of mono- and di-coupled products during cross-coupling or metalation, consuming excess catalysts and necessitating complex chromatographic purifications [1]. Conversely, while 1-bromo-4-iodobenzene and 1-chloro-4-iodobenzene are unsymmetrical, their C-Br and C-Cl bonds are not entirely orthogonal to the C-I bond; under palladium- or copper-catalyzed conditions, these secondary halogens can undergo competitive oxidative addition, leading to unwanted oligomerization or dehalogenation side reactions[2]. Furthermore, these generic substitutes are solids at room temperature, requiring additional dissolution steps that lower volumetric efficiency in scale-up .

Absolute Cross-Coupling Orthogonality vs. Aryl Bromides

In transition-metal-catalyzed perarylation and standard cross-coupling reactions, the C-F bond in 1-fluoro-4-iodobenzene remains intact, ensuring strict mono-functionalization. For example, in copper-catalyzed perarylations, 1-fluoro-4-iodobenzene successfully yields the fully substituted hexa(4-fluorophenyl)cyclopentadiene without C-F cleavage [1]. In contrast, using 1-bromo-4-iodobenzene under identical conditions results in competitive debromination and side reactions because the C-Br bond is reactive enough to participate in unwanted secondary couplings [1].

Evidence DimensionChemoselectivity in metal-catalyzed arylation
Target Compound Data1-Fluoro-4-iodobenzene: Clean C-I coupling with 0% C-F bond cleavage.
Comparator Or Baseline1-Bromo-4-iodobenzene: Competitive debromination and oligomerization due to C-Br reactivity.
Quantified DifferenceAbsolute orthogonality (C-I vs C-F) vs. competing reactivity (C-I vs C-Br).
ConditionsCopper-catalyzed cross-coupling conditions.

Buyers can eliminate costly purification steps and catalyst-tuning requirements by leveraging the strict non-reactivity of the C-F bond.

Physical State and Flow Chemistry Processability

The physical state of a precursor dictates its ease of use in bulk manufacturing and continuous flow setups. 1-Fluoro-4-iodobenzene is a liquid at standard ambient temperatures, with a melting point of -27 °C . Its closest structural comparators, 1-chloro-4-iodobenzene and 1,4-diiodobenzene, possess melting points of approximately 53-56 °C and 128-132 °C, respectively, rendering them solids at room temperature . This requires the solid analogs to be pre-dissolved in large volumes of solvent, reducing batch volumetric efficiency and complicating continuous pumping.

Evidence DimensionMelting point and ambient physical state
Target Compound Data1-Fluoro-4-iodobenzene: -27 °C (Liquid)
Comparator Or Baseline1-Chloro-4-iodobenzene: 53-56 °C (Solid); 1,4-Diiodobenzene: 128-132 °C (Solid)
Quantified Difference>80 °C reduction in melting point compared to the chloro-analog, enabling neat liquid handling.
ConditionsStandard ambient temperature and pressure (20-25 °C).

Procuring a room-temperature liquid eliminates the need for heated transfer lines or large solvent volumes, directly improving scale-up economics.

Mono-Metalation Selectivity in Grignard and Lithiation Workflows

When synthesizing organometallic intermediates, 1-fluoro-4-iodobenzene undergoes halogen-metal exchange exclusively at the iodine position, cleanly generating 4-fluorophenylmagnesium bromide or 4-fluorophenyllithium in yields exceeding 90% [1]. In contrast, the symmetrical baseline substitute 1,4-diiodobenzene is prone to forming statistical mixtures of mono- and di-metalated species unless stoichiometric ratios and cryogenic conditions are strictly controlled, which complicates downstream nucleophilic additions [2].

Evidence DimensionSelectivity of halogen-metal exchange
Target Compound Data1-Fluoro-4-iodobenzene: Regioselective mono-metalation at C-I.
Comparator Or Baseline1,4-Diiodobenzene: Formation of mixed mono- and di-metalated species.
Quantified DifferenceElimination of di-metalated impurities.
ConditionsReaction with Mg turnings or n-BuLi in THF.

Ensures the reliable generation of highly pure mono-aryl organometallic reagents without the yield loss associated with di-functionalized byproducts.

Continuous Flow Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Because 1-fluoro-4-iodobenzene is a pumpable liquid at room temperature, it is highly suited for continuous flow manufacturing of fluorinated biaryls. It eliminates the clogging risks and solvent-volume overheads associated with solid precursors like 1-chloro-4-iodobenzene .

Chemoselective Suzuki and Heck Cross-Couplings

In complex multi-step syntheses where a para-fluorophenyl group must be installed, 1-fluoro-4-iodobenzene provides strict chemoselectivity. Its C-F bond is completely inert to standard Pd-catalyzed oxidative addition, ensuring clean mono-coupling without the oligomerization side reactions seen with 1-bromo-4-iodobenzene [1].

Generation of High-Purity Grignard and Organolithium Reagents

For downstream nucleophilic additions to ketones, aldehydes, or electrophilic metal centers, this compound cleanly yields 4-fluorophenyl organometallics. It avoids the statistical mixtures of mono- and di-metalated species that occur with 1,4-diiodobenzene, ensuring reproducible downstream functionalization [2].

XLogP3

3.4

Boiling Point

183.0 °C

Melting Point

-27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

352-34-1

Wikipedia

1-Fluoro-4-iodobenzene

General Manufacturing Information

Benzene, 1-fluoro-4-iodo-: INACTIVE

Dates

Last modified: 08-15-2023
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

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